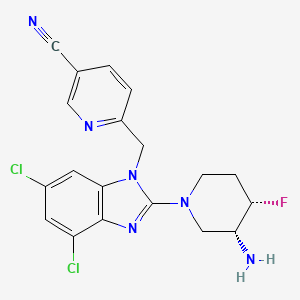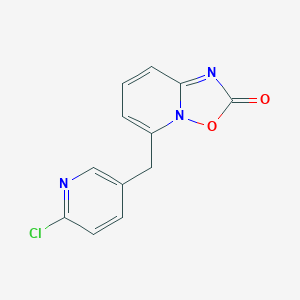
nAChR modulator-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “nAChR modulator-1” is a modulator of nicotinic acetylcholine receptors (nAChRs). Nicotinic acetylcholine receptors are a class of ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. These receptors play a crucial role in neurotransmission by responding to the neurotransmitter acetylcholine. Modulators of nicotinic acetylcholine receptors, such as this compound, can either enhance or inhibit the receptor’s activity, making them valuable tools in both research and therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nAChR modulator-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic route can vary depending on the desired structural features of the modulator. Common synthetic methods include:
Formation of the Core Structure: This step often involves the construction of a bicyclic or tricyclic core structure through cyclization reactions.
Functional Group Modifications: Introduction of functional groups such as amines, hydroxyls, or halogens to the core structure using reagents like lithium aluminum hydride or sodium borohydride.
Final Coupling Reactions: Coupling of the core structure with various substituents to achieve the desired modulator. .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes to produce the compound in large quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
Analyse Des Réactions Chimiques
Types of Reactions
nAChR modulator-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Halogenation or alkylation reactions can introduce halogens or alkyl groups to the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
nAChR modulator-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of nicotinic acetylcholine receptors and to develop new modulators with improved efficacy and selectivity.
Biology: Employed in research on neurotransmission and the role of nicotinic acetylcholine receptors in various physiological and pathological processes.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease, schizophrenia, and addiction.
Industry: Utilized in the development of insecticides targeting insect nicotinic acetylcholine receptors
Mécanisme D'action
nAChR modulator-1 exerts its effects by binding to allosteric sites on nicotinic acetylcholine receptors, distinct from the orthosteric site where acetylcholine binds. This binding can either enhance or inhibit the receptor’s activity, depending on the nature of the modulator. The molecular targets include various subtypes of nicotinic acetylcholine receptors, such as α7 and α4β2 subtypes. The modulation of these receptors affects ion flow through the receptor channels, influencing neuronal excitability and neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
PNU-120596: A positive allosteric modulator of α7 nicotinic acetylcholine receptors.
EVP-6124: A high-affinity agonist for α7 nicotinic acetylcholine receptors.
TQS: A positive allosteric modulator of α7 nicotinic acetylcholine receptors .
Uniqueness of nAChR modulator-1
This compound is unique in its ability to selectively modulate specific subtypes of nicotinic acetylcholine receptors, providing a targeted approach to studying and potentially treating neurological disorders. Its distinct binding sites and modulation mechanisms offer advantages over other compounds in terms of selectivity and efficacy .
Propriétés
Formule moléculaire |
C12H8ClN3O2 |
|---|---|
Poids moléculaire |
261.66 g/mol |
Nom IUPAC |
5-[(6-chloropyridin-3-yl)methyl]-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one |
InChI |
InChI=1S/C12H8ClN3O2/c13-10-5-4-8(7-14-10)6-9-2-1-3-11-15-12(17)18-16(9)11/h1-5,7H,6H2 |
Clé InChI |
XLNBIFIEQYDKBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=O)ON2C(=C1)CC3=CN=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


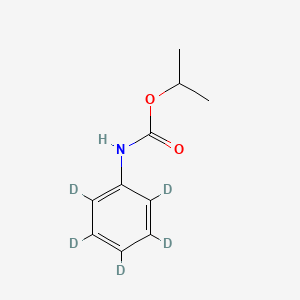
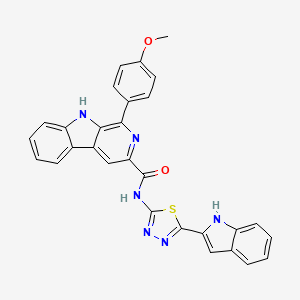



![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)
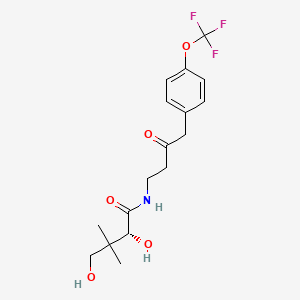
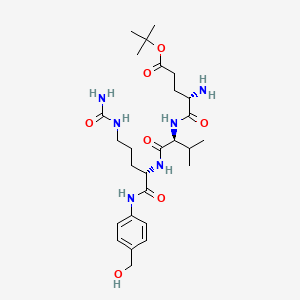
![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)
